HIV Reverse Transcriptase Inhibition Selectivity
ddUTP acts as a potent and selective inhibitor of HIV reverse transcriptase, with a Ki value of 0.05 µM. This is a 20-fold higher affinity compared to its inhibition of Avian Myeloblastosis Virus (AMV) reverse transcriptase, for which the Ki is 1.0 µM [1]. Crucially, this inhibition is selective; under the same assay conditions, bacterial DNA polymerase I, mammalian DNA polymerase alpha, terminal deoxynucleotidyl transferase, and Moloney murine leukemia virus reverse transcriptase were all resistant to ddUTP [1].
| Evidence Dimension | Inhibitory Constant (Ki) for Reverse Transcriptases |
|---|---|
| Target Compound Data | Ki = 0.05 µM (HIV RT) |
| Comparator Or Baseline | AMV Reverse Transcriptase (Ki = 1.0 µM) |
| Quantified Difference | 20-fold lower Ki (higher potency) for HIV RT compared to AMV RT |
| Conditions | Cell-free assay with purified reverse transcriptases |
Why This Matters
This quantifiable selectivity is essential for researchers designing specific assays to study HIV reverse transcriptase activity or screening for antiretroviral compounds, as it minimizes off-target effects on host polymerases and other viral enzymes.
- [1] Hao Z, Cooney DA, Hartman NR, Perno CF, Fridland A, DeVico AL, et al. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate. Mol Pharmacol. 1990 Feb;37(2):157-63. View Source
